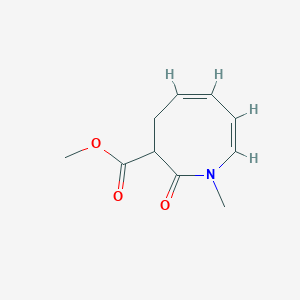
methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate is a complex organic compound that belongs to the class of azocines. Azocines are eight-membered heterocyclic compounds containing nitrogen. This particular compound is characterized by its unique structure, which includes a dihydroazocine ring with two double bonds in the 5Z and 7Z positions, a methyl group, and a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azocine ring through a cyclization reaction. This can be achieved by using a suitable precursor such as a linear polyene with appropriate functional groups. The cyclization is often catalyzed by a Lewis acid under controlled temperature and pressure conditions.
Once the azocine ring is formed, the introduction of the carboxylate ester group is carried out through esterification. This involves reacting the azocine derivative with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced azocine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized azocine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced azocine derivatives with fewer double bonds.
Substitution: Substituted azocine derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: An unsaturated derivative of cyclooctane with a similar ring structure but different functional groups.
Tetrazine: A six-membered aromatic ring containing four nitrogen atoms, with different reactivity and applications.
Uniqueness
Methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate is unique due to its specific combination of functional groups and double bond positions
Properties
CAS No. |
61856-34-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl (5Z,7Z)-1-methyl-2-oxo-3,4-dihydroazocine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-11-7-5-3-4-6-8(9(11)12)10(13)14-2/h3-5,7-8H,6H2,1-2H3/b4-3-,7-5- |
InChI Key |
RSVFPPOIHLQILU-MRWCJKGFSA-N |
Isomeric SMILES |
CN1/C=C\C=C/CC(C1=O)C(=O)OC |
Canonical SMILES |
CN1C=CC=CCC(C1=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















